molecular formula C23H26N2O6 B219597 Kopsijasminilam CAS No. 114639-87-1

Kopsijasminilam

Cat. No. B219597
CAS RN: 114639-87-1
M. Wt: 426.5 g/mol
InChI Key: CTDOYMUKENYJJU-UVKLAMSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kopsijasminilam is a natural compound that has been found to possess several therapeutic properties. It is a type of iridoid glycoside that is extracted from the leaves of Coprosma japonica Thunb, a plant that is native to Japan. The compound has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Novel Alkaloid Group

Kopsijasminilam, alongside deoxykopsijasminilam and 14, 15-dehydrokopsijasminilam, are part of a novel skeletal group of Kopsia alkaloids. These substances were isolated from Kopsia jasminiflora Pitard and represent a new classification within alkaloid compounds. This discovery enhances the understanding of alkaloid diversity and its potential applications in various fields, including medicinal chemistry and pharmacognosy (Ruangrungsi et al., 1987).

Potential in Reversing Multidrug Resistance

Kopsijasminilam has been identified to show moderate activity in reversing multidrug resistance in vincristine-resistant KB cells. This finding suggests its potential use in enhancing the efficacy of chemotherapy drugs against resistant cancer cell lines. The ability to counteract multidrug resistance could make Kopsijasminilam a valuable compound in the development of new cancer treatments (Lim et al., 2007).

properties

CAS RN

114639-87-1

Product Name

Kopsijasminilam

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

dimethyl (16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate

InChI

InChI=1S/C23H26N2O6/c1-30-18(26)16-14-21(29)8-5-12-24-13-11-22(19(24)27)15-6-3-4-7-17(15)25(20(28)31-2)23(16,22)10-9-21/h3-4,6-7,14,29H,5,8-13H2,1-2H3/t21-,22?,23?/m0/s1

InChI Key

CTDOYMUKENYJJU-UVKLAMSESA-N

Isomeric SMILES

COC(=O)C1=C[C@@]2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

SMILES

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

Canonical SMILES

COC(=O)C1=CC2(CCCN3CCC4(C3=O)C1(CC2)N(C5=CC=CC=C45)C(=O)OC)O

synonyms

kopsijasminilam

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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